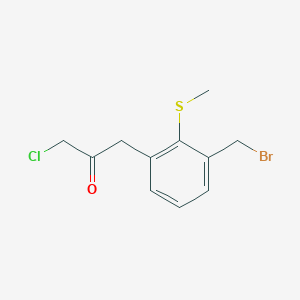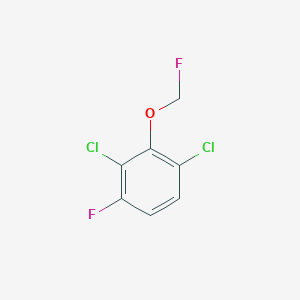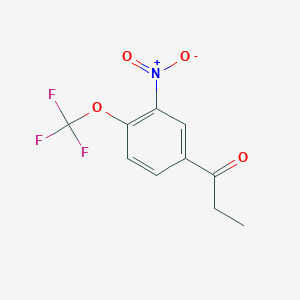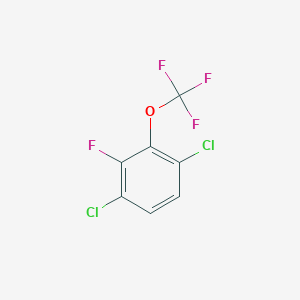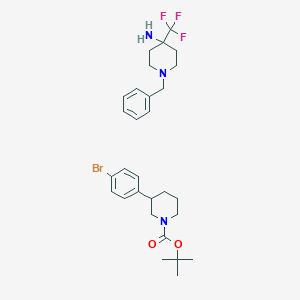
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is a heterocyclic compound that contains both pyridine and naphthyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL typically involves the reaction of pyridine derivatives with naphthyridine precursors. One common method involves the use of ethyl 2-cyano group-2-(pyridin-4-yl) acetic ester, which is reacted with dimethyl sulfoxide (DMSO) and lithium chloride at 160°C for 90 minutes. The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but different functional groups.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains multiple pyridine rings and is used in different applications.
Uniqueness
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is unique due to its specific combination of pyridine and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H9N3O |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-pyridin-4-yl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-7-11(9-1-4-14-5-2-9)16-12-8-15-6-3-10(12)13/h1-8H,(H,16,17) |
Clé InChI |
XTRUWCDXINKTPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=O)C3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




